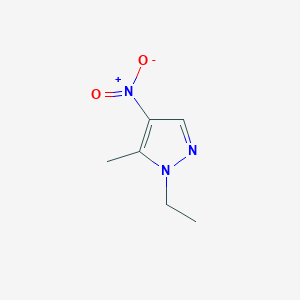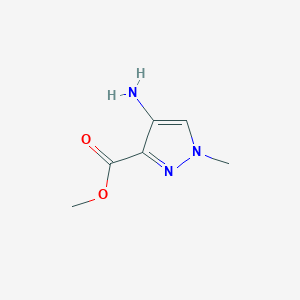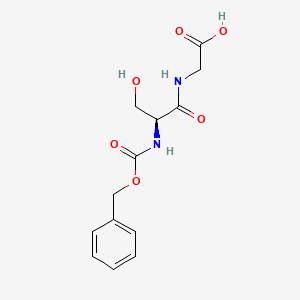![molecular formula C12H14N2S B1310986 N-Methyl-N-[3-(2-Methyl-1,3-thiazol-4-YL)benzyl]amin CAS No. 852180-43-9](/img/structure/B1310986.png)
N-Methyl-N-[3-(2-Methyl-1,3-thiazol-4-YL)benzyl]amin
Übersicht
Beschreibung
N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
Target of Action
Compounds with a thiazole ring, like the one present in this molecule, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole-containing molecules have been found to activate or stop various biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole-containing compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physicochemical properties of thiazole, such as its solubility in different solvents, may influence its action in different environments .
Biochemische Analyse
Biochemical Properties
N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. This inhibition can lead to alterations in the metabolism of other compounds, affecting their bioavailability and efficacy. Additionally, N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine can bind to specific proteins, modulating their function and influencing cellular processes .
Cellular Effects
N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been reported to activate certain signaling pathways that promote cell proliferation and survival. Conversely, it can also induce apoptosis in cancer cells by disrupting mitochondrial function and triggering the release of pro-apoptotic factors . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, it has been found to inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways involved in cell growth and proliferation. Additionally, N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as promoting cell proliferation and enhancing immune function. At high doses, it can induce toxic effects, including liver and kidney damage, as well as alterations in hematological parameters. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of xenobiotics. The compound can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and overall cellular energy balance .
Transport and Distribution
The transport and distribution of N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters, and it can bind to serum albumin for distribution in the bloodstream. These interactions influence the compound’s localization and accumulation in different tissues, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, it can be targeted to the nucleus, where it interacts with transcription factors and influences gene expression. These targeting signals and post-translational modifications play a crucial role in directing the compound to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Substitution Reactions: The benzyl group can be introduced via nucleophilic substitution reactions.
Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the benzyl group, potentially leading to the formation of dihydrothiazoles or reduced benzyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl group or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazoles or reduced benzyl derivatives.
Substitution: Halogenated or thiolated derivatives.
Vergleich Mit ähnlichen Verbindungen
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share structural similarities and biological activities.
Unique Features: N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity
Comparison:
2-Aminothiazole: Known for its antimicrobial properties but lacks the benzyl and methyl substitutions.
Benzothiazole: Exhibits anticancer properties but differs in its substitution pattern and overall structure.
Eigenschaften
IUPAC Name |
N-methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-9-14-12(8-15-9)11-5-3-4-10(6-11)7-13-2/h3-6,8,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCQBTFBIRJBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC(=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427634 | |
| Record name | N-Methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-43-9 | |
| Record name | N-Methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)





